Cas no 82816-43-1 (O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate)

O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate structure
82816-43-1 structure
Product name:O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate
CAS No:82816-43-1
MF:C14H23O2PS2
MW:318.43502
CID:1806821
PubChem ID:158256

O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate Chemical and Physical Properties

Names and Identifiers

    • O-ethyl S-[4-(ethylsulfanyl)butyl] phenylphosphonothioate
    • Phosphonothioic acid, phenyl-, O-ethyl S-(4-(ethylthio)butyl) ester
    • [ethoxy(4-ethylsulfanylbutylsulfanyl)phosphoryl]benzene
    • 82816-43-1
    • DTXSID101002925
    • Inchi: InChI=1S/C14H23O2PS2/c1-3-16-17(15,14-10-6-5-7-11-14)19-13-9-8-12-18-4-2/h5-7,10-11H,3-4,8-9,12-13H2,1-2H3
    • InChI Key: WGQOUWKQVPKBAV-UHFFFAOYSA-N
    • SMILES: CCOP(=O)(C1=CC=CC=C1)SCCCCSCC

Computed Properties

  • Exact Mass: 318.08770932g/mol
  • Monoisotopic Mass: 318.08770932g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 10
  • Complexity: 268
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.9Ų
  • XLogP3: 3.5

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